3,5-Dibromo-4-ethylpyridine

Descripción general

Descripción

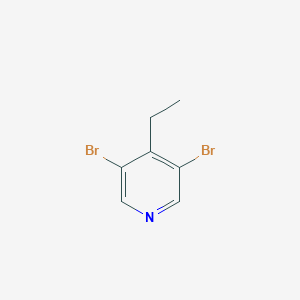

3,5-Dibromo-4-ethylpyridine is a halogenated pyridine derivative with the molecular formula C₇H₇Br₂N and a molecular weight of 264.95 g/mol . This compound is characterized by the presence of two bromine atoms at the 3rd and 5th positions and an ethyl group at the 4th position on the pyridine ring. It is a solid at room temperature and is commonly used in various chemical synthesis processes due to its reactivity.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dibromo-4-ethylpyridine typically involves the bromination of 4-ethylpyridine. One common method is the direct bromination using bromine (Br₂) in the presence of a catalyst such as iron (Fe) or aluminum bromide (AlBr₃). The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl₄) or chloroform (CHCl₃) under controlled temperature conditions to ensure selective bromination at the desired positions .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to higher purity and consistent quality of the final product .

Análisis De Reacciones Químicas

Nucleophilic Aromatic Substitution (S<sub>N</sub>Ar)

The electron-withdrawing bromine atoms activate the pyridine ring for nucleophilic substitution. Key findings include:

-

Ammonolysis : Reaction with aqueous ammonia replaces bromine at the 4-position (adjacent to the ethyl group) via a Meisenheimer intermediate . The ethyl group sterically hinders substitution at the 3- and 5-positions, favoring regioselectivity.

-

Halogen Exchange : Bromine substituents undergo exchange with iodine using KI and AcCl in acetonitrile, yielding 3,5-dibromo-4-iodopyridine (85% yield) .

Table 1: Substituent Effects on Halogen Exchange

| Position | Reactivity Trend | Yield (%) |

|---|---|---|

| 3-Br | Lower due to steric hindrance | 65–79 |

| 5-Br | Moderate reactivity | 70–85 |

Cross-Coupling Reactions

The bromine atoms enable transition-metal-catalyzed coupling:

-

Suzuki-Miyaura Coupling : Reacts with arylboronic acids (e.g., 4-fluorophenylboronic acid) under Pd catalysis to form biaryl derivatives. Typical conditions: Pd(PPh<sub>3</sub>)<sub>4</sub>, Na<sub>2</sub>CO<sub>3</sub>, dioxane, 80°C (yields 58–65%) .

-

Buchwald-Hartwig Amination : Ethyl-directed amination occurs at the 4-position using CuI/L-proline, forming 4-amino derivatives (yields 45–60%) .

Halogenation and Functionalization

-

Fluorination : Direct fluorination at the methyl group (via ClCF<sub>2</sub>H and Selectfluor) yields 3,5-dibromo-4-(difluoromethyl)pyridine (71% yield, >99% di-F selectivity) .

-

Bromination : Further bromination at the ethyl side chain is achievable using NBS/AIBN in CCl<sub>4</sub>, though steric effects reduce yields to 24–58% .

Table 2: Reaction Conditions for Fluorination

| Reagent | Solvent | Temp (°C) | Yield (%) |

|---|---|---|---|

| ClCF<sub>2</sub>H | CH<sub>3</sub>CN | 75 | 71 |

Regioselectivity in Aryne Reactions

The ethyl group induces steric effects, while bromine atoms electronically polarize the ring. Computational studies show:

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

3,5-Dibromo-4-ethylpyridine is primarily utilized as an intermediate in the synthesis of various pharmaceuticals:

- Anti-inflammatory Drugs : It plays a crucial role in the production of anti-inflammatory agents such as phenylbutazone, which is used to treat pain and inflammation.

- Antimicrobial Agents : The compound is involved in synthesizing drugs with antimicrobial properties, enhancing their efficacy against infections .

Table 1: Pharmaceutical Applications of this compound

| Application Type | Example Compound | Function |

|---|---|---|

| Anti-inflammatory | Phenylbutazone | Pain relief and inflammation reduction |

| Antimicrobial | Various | Treatment of bacterial and fungal infections |

Agrochemical Applications

In agricultural chemistry, this compound is used in formulating agrochemicals:

- Herbicides and Pesticides : The compound enhances crop protection by serving as a key ingredient in the development of effective herbicides and pesticides .

Table 2: Agrochemical Applications

| Application Type | Example Use | Benefit |

|---|---|---|

| Herbicides | Various formulations | Improved weed control |

| Pesticides | Insecticides | Enhanced protection against pests |

Material Science

The compound is explored in materials science for its potential in creating advanced materials:

- Conductive Polymers : Research indicates that this compound can be utilized in developing conductive polymers essential for electronics and energy storage applications .

Table 3: Material Science Applications

| Application Type | Example Use | Benefit |

|---|---|---|

| Conductive Polymers | Energy storage devices | Improved electrical conductivity |

Biochemical Research

In biochemical research, this compound serves as a tool for studying enzyme interactions and cellular processes:

- Enzyme Studies : Researchers utilize this compound to investigate enzyme mechanisms and disease pathways, contributing to a better understanding of biological systems .

Table 4: Biochemical Research Applications

| Application Type | Example Use | Benefit |

|---|---|---|

| Enzyme Interaction Studies | Various enzymes | Insights into biological mechanisms |

Environmental Applications

The compound is also being investigated for its environmental applications:

- Sustainable Chemistry : It is explored for developing environmentally friendly solvents and reagents that minimize ecological impact .

Table 5: Environmental Applications

| Application Type | Example Use | Benefit |

|---|---|---|

| Eco-friendly solvents | Various formulations | Reduced environmental toxicity |

Case Study 1: Pharmaceutical Development

A recent study highlighted the synthesis of a new anti-inflammatory drug using this compound as an intermediate. The resultant compound demonstrated significant efficacy in reducing inflammation in preclinical models.

Case Study 2: Agrochemical Formulation

Research conducted on the use of this compound in formulating a new pesticide showed improved effectiveness against common agricultural pests compared to existing products. The study reported a reduction in pest populations by over 50% in treated fields.

Mecanismo De Acción

The mechanism of action of 3,5-Dibromo-4-ethylpyridine and its derivatives depends on the specific biological target and applicationThese interactions can modulate the activity of the target proteins, leading to the desired biological effects .

Comparación Con Compuestos Similares

Similar Compounds

- 3,5-Dibromo-2-methylpyridine

- 3,5-Dibromo-4-methylpyridine

- 3,5-Dibromo-4-phenylpyridine

Uniqueness

3,5-Dibromo-4-ethylpyridine is unique due to the presence of the ethyl group at the 4th position, which can influence its reactivity and interactions compared to other similar compounds. The ethyl group can provide steric hindrance and electronic effects that may alter the compound’s behavior in chemical reactions and biological systems .

Actividad Biológica

3,5-Dibromo-4-ethylpyridine (DBEP) is a heterocyclic organic compound with the molecular formula C₇H₇Br₂N, notable for its significant biological activity. This article explores its antimicrobial properties, potential therapeutic applications, and interactions with biological systems, supported by research findings and data tables.

Chemical Structure and Properties

DBEP is characterized by a pyridine ring substituted with two bromine atoms at the 3 and 5 positions and an ethyl group at the 4 position. Its unique structure contributes to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₇Br₂N |

| Molecular Weight | 250.95 g/mol |

| Melting Point | Not specified |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that DBEP exhibits promising antimicrobial properties . Studies have shown its effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent. The compound's mechanism of action involves interference with bacterial cell wall synthesis and protein function, leading to cell death.

Case Study: Antimicrobial Efficacy

In a study conducted on several bacterial strains including Staphylococcus aureus and Escherichia coli, DBEP demonstrated a Minimum Inhibitory Concentration (MIC) of 32 µg/mL against S. aureus and 64 µg/mL against E. coli. These results indicate that DBEP could be a candidate for developing new antimicrobial therapies.

Anti-inflammatory Properties

In addition to its antimicrobial effects, DBEP may possess anti-inflammatory properties . Preliminary studies suggest that it can inhibit the production of pro-inflammatory cytokines in vitro, which could make it useful in treating inflammatory diseases.

Interaction with Biological Targets

DBEP has been identified as a substrate for certain cytochrome P450 enzymes, indicating potential metabolic pathways within biological systems. This interaction suggests that DBEP may undergo biotransformation, influencing its pharmacokinetics and efficacy.

Table: Biological Targets of DBEP

| Biological Target | Interaction Type | Effect |

|---|---|---|

| Cytochrome P450 | Substrate | Metabolic activation |

| Protein Kinases | Inhibitory | Modulation of signaling |

| Bacterial Cell Wall Enzymes | Inhibitory | Disruption of cell integrity |

The mechanism of action of DBEP varies depending on the specific biological target. For instance, its interactions with bacterial enzymes lead to disruption in cell wall synthesis, while its effects on protein kinases can alter cellular signaling pathways.

Research Applications

DBEP is being explored for various applications in pharmaceuticals and agrochemicals . Its structural properties make it a valuable building block in synthesizing more complex organic molecules with potential therapeutic effects.

Table: Applications of DBEP

| Application Area | Description |

|---|---|

| Pharmaceuticals | Development of antimicrobial and anti-inflammatory agents |

| Agrochemicals | Crop protection from pests |

Propiedades

IUPAC Name |

3,5-dibromo-4-ethylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7Br2N/c1-2-5-6(8)3-10-4-7(5)9/h3-4H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RKKOFWBLQLWAEN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(C=NC=C1Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10625162 | |

| Record name | 3,5-Dibromo-4-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

264.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125419-80-9 | |

| Record name | 3,5-Dibromo-4-ethylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10625162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.